

Potential biological activities of substituted thiourea derivatives

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Compound of Interest

Compound Name: 1-Ethyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B5851278

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Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.^{[1][7]} Their mechanisms of action often involve the inhibition of critical signaling pathways and enzymes essential for cancer cell proliferation and survival.^{[2][3]}

Quantitative Data: Anticancer Activity

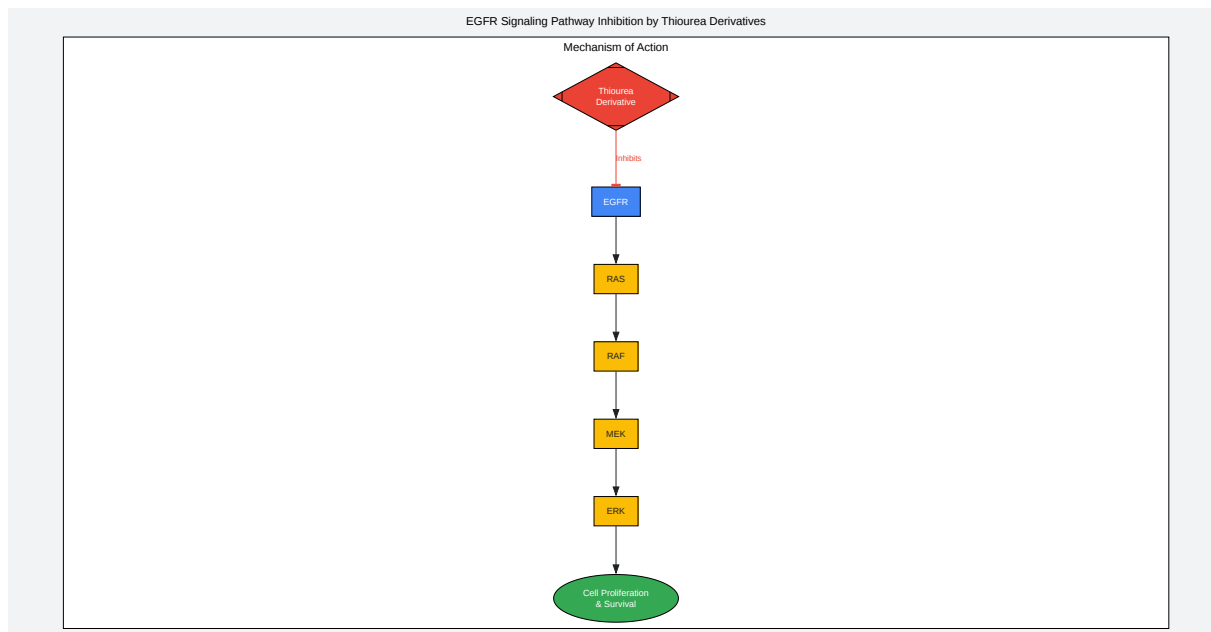
The anticancer potential of various thiourea derivatives has been quantified using IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

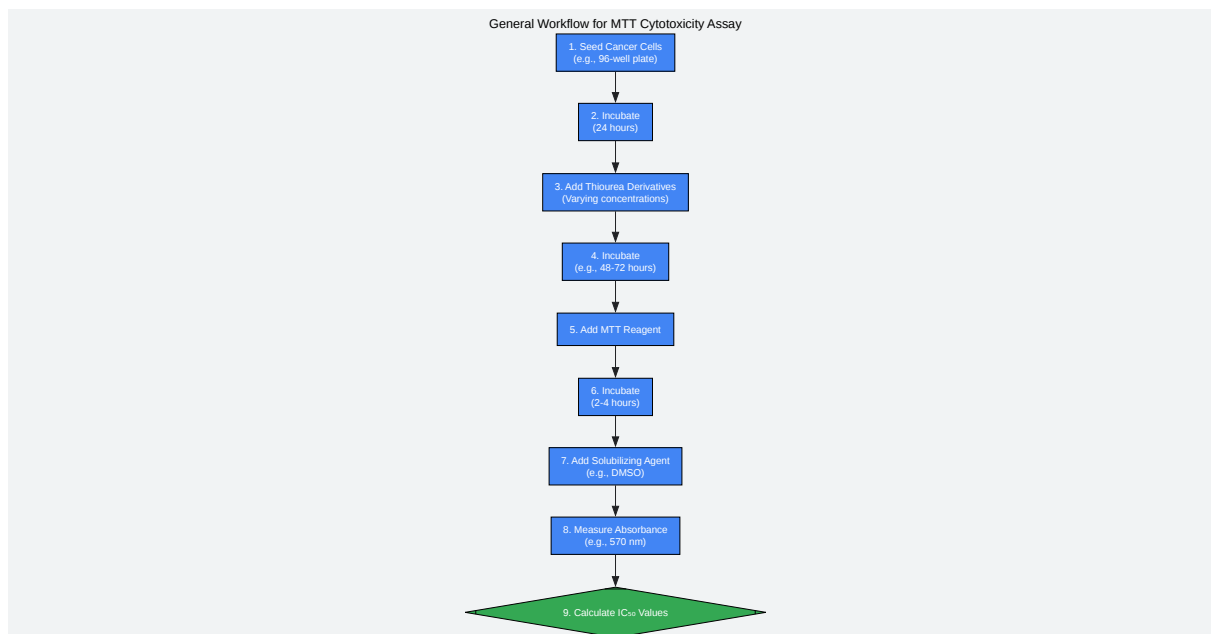
| Compound/Derivative Class | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|--|--------------------|-----------------------|---|
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [2] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (Breast) | 3.0 | [2] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB468 (Breast) | 4.6 | [2] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MCF-7 (Breast) | 4.5 | [2] |
| 1-Aryl-3-(pyridin-2-yl)substituted thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [2] |
| 1-Aryl-3-(pyridin-2-yl)substituted thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [2] |
| N ¹ ,N ³ -disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [8] [9] |
| N ¹ ,N ³ -disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [8] [9] |

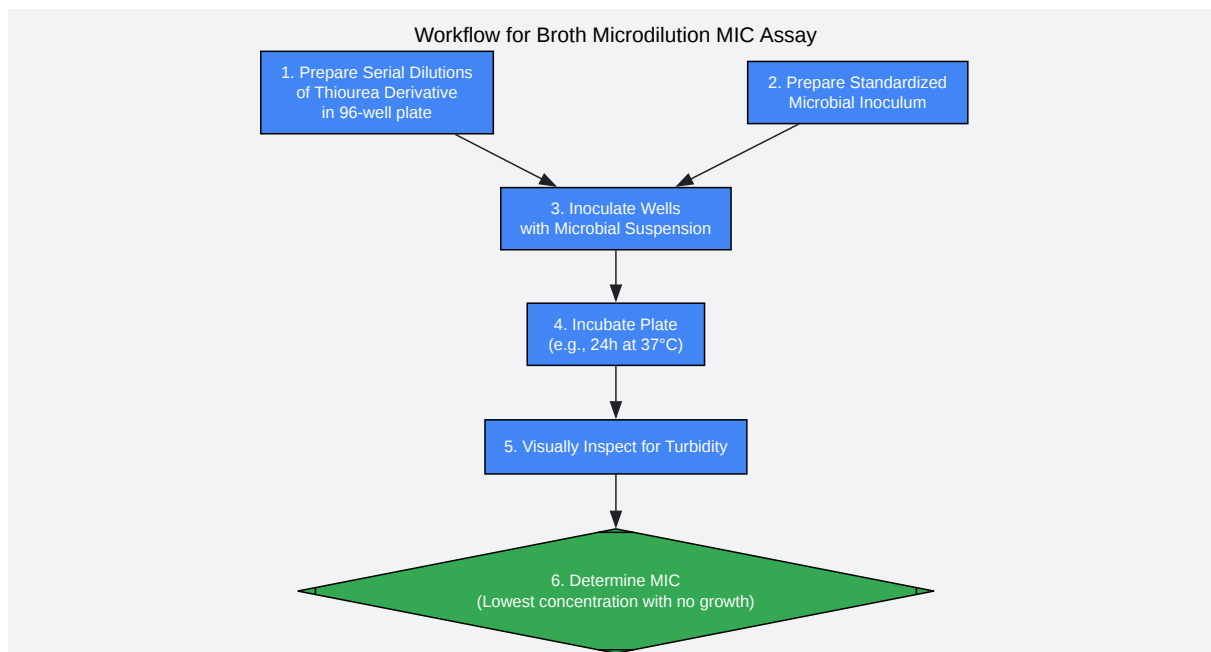
| | | | |
|--|------------------------------|-----------|---|
| N ¹ ,N ³ -disubstituted-thiosemicarbazone (Compound 7) | MCF-7 (Breast) | 7.0 | [8] [9] |
| Bis-thiourea (Compound 44) | Cancer Cell Lines | 1.2 - 2.7 | [2] |
| Bis-thiourea (Compound 45) | Cancer Cell Lines | 1.1 - 2.4 | [2] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [3] |

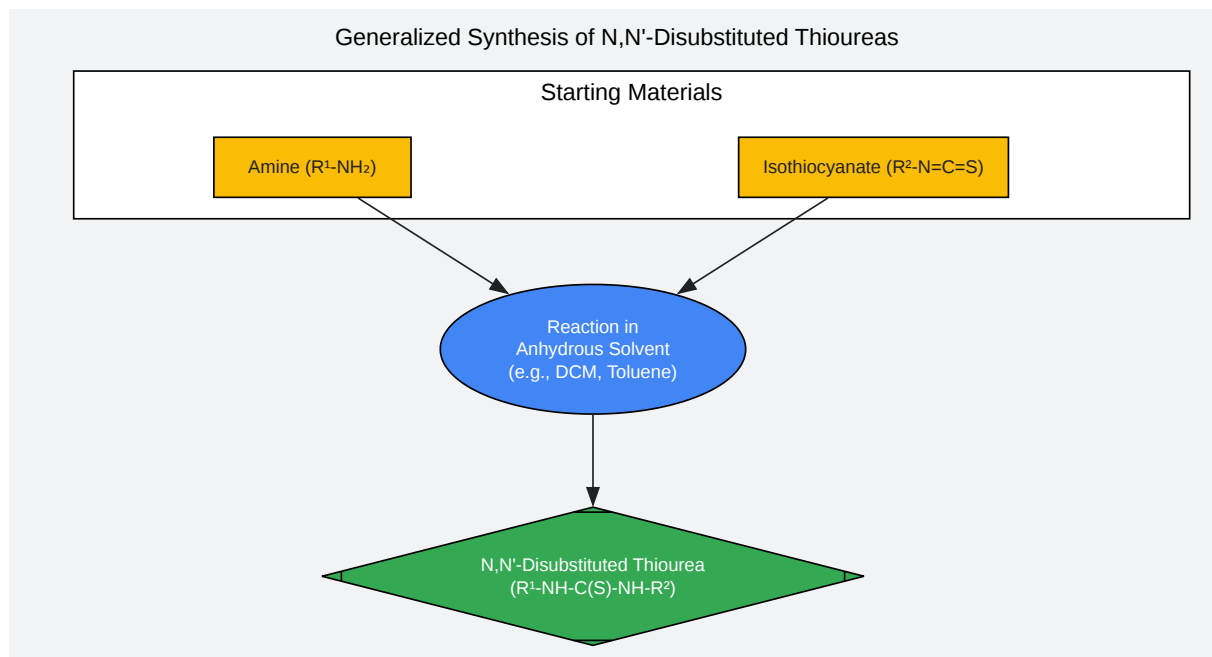
Signaling Pathways in Cancer Inhibition

Thiourea derivatives can interfere with key signaling cascades that regulate cell growth and proliferation. One of the prominent mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream RAS-RAF-MAPK pathway.[\[2\]](#)[\[8\]](#) Another targeted enzyme is Cyclooxygenase-2 (COX-2), which is involved in inflammation and carcinogenesis.[\[10\]](#)









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